A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-hydroxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-hydroxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride (CAS 1037298-12-6) is a highly functionalized aniline derivative poised as a critical starting material and intermediate in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and strategically placed hydroxyl and amino groups for further derivatization, makes it an attractive scaffold for medicinal chemists. This guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthetic pathway, comprehensive analytical and purification methodologies, and a discussion of its potential applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. Safety and handling protocols, derived from data on closely related compounds, are also presented to ensure its safe utilization in a laboratory setting.
Introduction: The Strategic Value of Polysubstituted Anilines in Medicinal Chemistry
The pursuit of novel therapeutics with high efficacy and specificity is a cornerstone of modern drug development. Polysubstituted aromatic compounds, particularly anilines and phenols, serve as foundational scaffolds for a vast array of pharmaceuticals. The precise arrangement of different functional groups on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile.
The incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its bioavailability.[1] 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride is a prime example of a building block designed to leverage these advantages. The bromine atom provides a reactive handle for introducing further complexity through metal-catalyzed cross-coupling reactions, a common strategy in the synthesis of kinase inhibitors.[2] The vicinal amino and hydroxyl groups offer multiple points for constructing heterocyclic ring systems, a common feature in many biologically active compounds.
This technical guide aims to serve as a comprehensive resource for researchers utilizing 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride, providing both theoretical insights and practical, actionable protocols.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1037298-12-6 | [3] |
| Molecular Formula | C₆H₆BrClFNO | [3] |
| Molecular Weight | 242.47 g/mol | [3] |
| Appearance | Typically a powder or solid | [3] |
| Purity | Commercially available up to 97% | [3] |
| Storage | Store in a tightly closed container in a cool, dry place | [3] |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which can be advantageous for certain reaction conditions. The free base, 5-bromo-4-fluoro-2-aminophenol, is the reactive species in most synthetic applications and can be readily generated in situ or by a separate neutralization step.
Synthesis and Purification: A Proposed Experimental Workflow
The proposed pathway begins with a commercially available starting material and proceeds through a series of regioselective reactions to install the desired functional groups.
A Proposed Synthetic Pathway for 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride.
Part 1: Synthesis of 5-Bromo-4-fluoro-2-nitrophenol (Intermediate I)
The initial step involves the regioselective bromination of 4-fluoro-2-nitrophenol. The directing effects of the hydroxyl and nitro groups are crucial in this transformation.
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Step-by-Step Protocol:
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To a stirred solution of 4-fluoro-2-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.
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Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the internal temperature below 10 °C. The use of a strong acid catalyst like sulfuric acid enhances the electrophilicity of the bromine source.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, pour the reaction mixture into ice-water.
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Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-4-fluoro-2-nitrophenol.
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Part 2: Reduction of the Nitro Group to Synthesize 5-Bromo-4-fluoro-2-aminophenol (Free Base)
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on scale and the presence of other reducible functional groups.
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Step-by-Step Protocol (using Iron in acidic medium):
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In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (3-5 equivalents) and ammonium chloride (0.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Heat the mixture to reflux with vigorous stirring.
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Add a solution of 5-bromo-4-fluoro-2-nitrophenol (1 equivalent) in ethanol dropwise to the refluxing mixture.
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Maintain reflux for 1-3 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 5-bromo-4-fluoro-2-aminophenol.
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Part 3: Purification of 5-Bromo-4-fluoro-2-aminophenol
Purification of the free base is critical to ensure the quality of the final product and subsequent reactions.
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Step-by-Step Protocol (Column Chromatography):
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Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent should be determined by preliminary TLC analysis.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 5-bromo-4-fluoro-2-aminophenol as a solid.
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Part 4: Formation of the Hydrochloride Salt
The final step is the conversion of the purified free base to its hydrochloride salt for improved stability and handling.
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Step-by-Step Protocol:
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Dissolve the purified 5-bromo-4-fluoro-2-aminophenol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.
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To this solution, add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
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A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.
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Stir the resulting suspension at room temperature for 30 minutes.
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Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, as well as the broad signals for the -OH, -NH₂, and -NH₃⁺ protons (the latter in the salt form). The coupling patterns between the aromatic protons and with the fluorine atom will be informative for confirming the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the six aromatic carbons. The carbon atoms bonded to fluorine and bromine will show characteristic chemical shifts and coupling constants (J-coupling).
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¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance will be observed, and its coupling to adjacent protons will further validate the structure.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum.
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Infrared (IR) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3200-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region.
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Purity Analysis (HPLC):
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Reversed-phase HPLC with UV detection is the method of choice for determining the purity of the final compound. A gradient elution method using acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is typically effective.
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Applications in Drug Discovery and Development
The structural features of 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride make it a highly valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.
Potential Synthetic Applications in Drug Discovery.
Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer. Many approved kinase inhibitors feature a substituted aniline core that binds to the ATP-binding pocket of the target kinase.
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride can be used as a key intermediate in the synthesis of such inhibitors. For example, the amino group can be coupled with a heterocyclic core (e.g., a pyrimidine or quinazoline), and the bromine atom can then be subjected to a Suzuki or Buchwald-Hartwig coupling reaction to introduce a variety of aryl or heteroaryl groups. These appended groups can then interact with specific regions of the kinase active site, leading to potent and selective inhibition. The fluorine atom can enhance binding affinity through favorable interactions with the protein and improve the metabolic stability of the final compound.
Construction of Fused Heterocyclic Systems
The ortho-relationship of the amino and hydroxyl groups allows for the facile construction of fused five- and six-membered heterocyclic rings, such as benzoxazoles. These ring systems are privileged scaffolds in medicinal chemistry and are present in a number of approved drugs. The reaction of 5-bromo-4-fluoro-2-aminophenol with various reagents like carboxylic acids, aldehydes, or isothiocyanates can lead to a diverse library of substituted benzoxazoles for biological screening.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride is not widely available, the safety precautions should be based on the known hazards of related halogenated anilines.[7][8]
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Hazard Identification:
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Recommended Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
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Handling and Storage:
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Avoid creating dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Conclusion
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted nature offers multiple avenues for synthetic elaboration, making it an ideal starting point for the creation of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, analytical and purification protocols, and a discussion of its likely applications, particularly in the synthesis of kinase inhibitors. By understanding the principles and methodologies outlined herein, researchers can effectively and safely utilize this valuable building block to advance their research programs.
References
- Amadis Chemical Co., Ltd. (n.d.). 5-Bromo-4-fluoro-2-hydroxy-aniline hcl CAS NO.1037298-12-6.
- Amadis Chemical Co., Ltd. (n.d.). 5-Bromo-4-fluoro-2-hydroxy-aniline hcl CAS NO.1037298-12-6.
- Soubh, A. A., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Pharmacology.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Google Patents.
- PubChem. (n.d.). 5-Bromo-2-fluoroaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3-Bromo-4-fluoroaniline.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
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